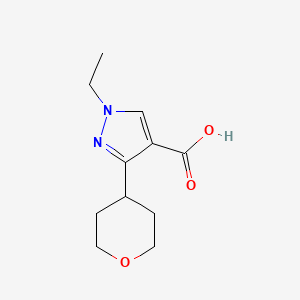![molecular formula C23H23NO4 B2854045 (3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid CAS No. 2137568-86-4](/img/structure/B2854045.png)
(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is often used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . This compound seems to contain such a group, suggesting it might be used in similar contexts.
Synthesis Analysis
The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remained intact . This might suggest a possible synthesis route for the compound.Chemical Reactions Analysis
As mentioned earlier, the Fmoc group in this compound can be removed by the action of triethylamine in dry pyridine solution . This could be a key step in reactions involving this compound.Applications De Recherche Scientifique
Synthesis of Nucleic Acid Fragments
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used to protect hydroxy-groups during the synthesis of nucleic acid fragments. This protection is crucial in the synthesis of complex molecules like octathymidylic acid fragments. The Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, which is a significant advantage over other protecting groups .
Organic Optoelectronics
EN300-1073223 plays a role in the field of organic optoelectronics. The introduction of alkyl substituents in aggregation-induced emission (AIE) active materials, which include the fluoren-9-ylidene moiety, affects the molecular and crystal structures, crystallization, and optical properties of materials. This has implications for the development of new optoelectronic devices .
Bio-imaging and Sensors
The compound’s derivatives are used in bio-imaging and sensors due to their aggregation-induced emission properties. This application is particularly important in medical diagnostics and research, where high-quality imaging is essential for accurate analysis .
Control of Crystal Packing and Morphology
Alkyl-substituted derivatives of EN300-1073223 have been shown to influence intermolecular interactions, which in turn affects crystal quality, melting point, density, and solubility. This control over crystal packing and morphology is vital in materials science, particularly in the design and synthesis of new materials with desired properties .
Polymorphism and Optical Performance
The compound is involved in the study of polymorphism and its impact on the optical performance of materials. Additive-assisted crystallization is highlighted as a powerful tool for controlling these aspects, which is crucial for the development of advanced materials for various applications .
Protection of Hydroxy-Groups in Chemical Synthesis
EN300-1073223 is used for the protection of hydroxy-groups in chemical synthesis. This is a fundamental technique in organic chemistry that allows for the selective reaction of different functional groups within a molecule .
Propriétés
IUPAC Name |
(3aS,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)23-11-5-10-20(23)24(13-12-23)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26)/t20-,23+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXVCUUOGVBHSF-OFNKIYASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid | |
CAS RN |
2137568-86-4 |
Source


|
| Record name | rac-(3aR,6aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b]pyrrole-3a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


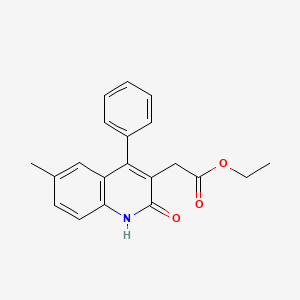
![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
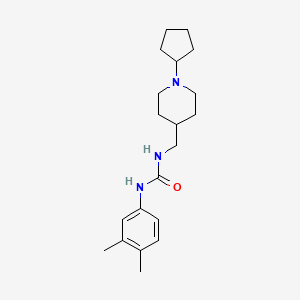
![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)
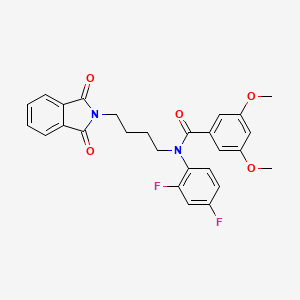
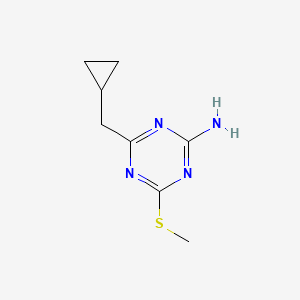
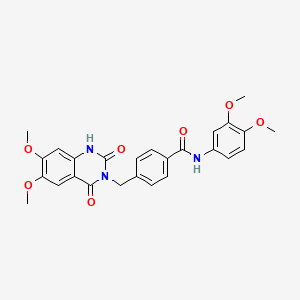
![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)
![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)
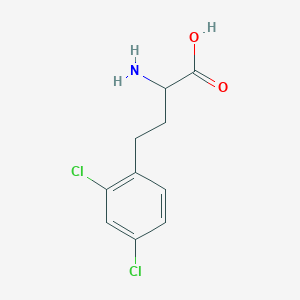
![4-(N,N-diethylsulfamoyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2853982.png)
